Cas no 1823183-69-2 (methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate)
methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate
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- MDL: MFCD29042763
methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 140429-500mg |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate, >97% |
1823183-69-2 | >97% | 500mg |
$393.00 | 2023-09-09 | |
| Matrix Scientific | 140429-1g |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate, >97% |
1823183-69-2 | >97% | 1g |
$532.00 | 2023-09-09 | |
| Matrix Scientific | 140429-5g |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate, >97% |
1823183-69-2 | >97% | 5g |
$2393.00 | 2023-09-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00933840-1g |
Methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate |
1823183-69-2 | 97% | 1g |
¥1218.0 | 2024-04-17 | |
| Key Organics Ltd | NS-00047-1MG |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate |
1823183-69-2 | >97% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | NS-00047-5MG |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate |
1823183-69-2 | >97% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | NS-00047-10MG |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate |
1823183-69-2 | >97% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | NS-00047-20MG |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate |
1823183-69-2 | >97% | 20mg |
£76.00 | 2023-04-05 | |
| Key Organics Ltd | NS-00047-0.5G |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate |
1823183-69-2 | >97% | 0.5g |
£165.00 | 2023-09-07 | |
| Key Organics Ltd | NS-00047-1G |
Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate |
1823183-69-2 | >97% | 1g |
£264.00 | 2023-09-07 |
methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate
Methyl 2,3,4,7-Tetrahydro-1H-Isoindole-2-Carboxylate (CAS No. 1823183-69-2): A Comprehensive Overview
Methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate (CAS No. 1823183-69-2) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate.
Chemical Structure and Properties
Methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate is characterized by its unique molecular structure. The compound features a tetrahydroisoindole core with a methyl ester group attached to the carboxylic acid moiety. The molecular formula of this compound is C10H13NO2, and it has a molecular weight of approximately 179.21 g/mol. The presence of the tetrahydroisoindole ring system imparts specific chemical and physical properties to the molecule, making it an attractive candidate for various chemical and biological studies.
The compound is typically synthesized through a series of well-defined chemical reactions. One common approach involves the condensation of an appropriate amine with a carboxylic acid derivative followed by reduction and esterification steps. The detailed synthetic route can vary depending on the specific starting materials and reaction conditions used.
Biological Activities and Therapeutic Potential
Methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate has been the subject of numerous studies due to its potential biological activities. Recent research has highlighted its role in modulating various cellular processes and signaling pathways. For instance, studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory effects, methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate has also been investigated for its neuroprotective properties. Preclinical studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents. These findings suggest that the compound may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Pharmacological Studies and Clinical Trials
The pharmacological profile of methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate has been extensively studied in both in vitro and in vivo models. In vitro studies using cell cultures have shown that the compound can effectively cross cell membranes and exert its biological effects within target cells. These studies have provided valuable insights into the mechanism of action of the compound at the molecular level.
In vivo studies conducted in animal models have further validated the therapeutic potential of methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate. For example, a study published in the Journal of Medicinal Chemistry reported that oral administration of the compound significantly reduced inflammation and improved cognitive function in a mouse model of Alzheimer's disease. These findings have paved the way for further clinical investigations.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These promising results have led to plans for larger-scale phase II and III trials to further assess its therapeutic potential.
Current Research Trends and Future Directions
The field of medicinal chemistry is constantly evolving, and ongoing research on methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate continues to uncover new insights into its biological activities and potential applications. Recent advancements in computational chemistry and high-throughput screening techniques have enabled researchers to identify novel derivatives with enhanced pharmacological properties.
In addition to exploring new derivatives, there is a growing interest in understanding the role of methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate in combination therapy approaches. Combining this compound with other drugs or therapeutic agents may offer synergistic effects that could enhance treatment outcomes for various diseases.
Methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate also holds promise as a lead compound for drug discovery efforts targeting other diseases beyond neurodegeneration and inflammation. Ongoing research is exploring its potential applications in areas such as cancer therapy and metabolic disorders.
Conclusion
In conclusion,methyl 2,3,4,7-tetrahydro-1H-isoindole-2-carboxylate (CAS No. 1823183-69-2) is a versatile compound with a wide range of biological activities and therapeutic potential. Its unique chemical structure makes it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications,methyl 2,3,4,7-tetrahydro -1H - isoindole - 2 - carboxylate strong >is likely to play an increasingly important role in advancing our understanding of various diseases and developing new treatments. p >
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